molecular formula C14H13IN4 B6089181 (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine

(1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine

Cat. No. B6089181
M. Wt: 364.18 g/mol
InChI Key: OLSDZBPOKOHDGS-UHFFFAOYSA-N
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Description

(1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine, also known as BIT, is a chemical compound with various applications in scientific research. BIT is a heterocyclic organic compound that contains a triazole ring and an amine group. BIT has been extensively studied for its potential as a corrosion inhibitor, but it has also shown promise as a biological agent with various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine is not fully understood, but it is thought to involve the interaction of the triazole ring with metal ions, which can lead to the formation of a protective film on metal surfaces. In terms of its biological activity, (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine has also been shown to inhibit the aggregation of amyloid beta peptides, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
(1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine has been shown to have various biochemical and physiological effects. (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine has been shown to inhibit the growth of various microorganisms, including both gram-positive and gram-negative bacteria. (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine has also been shown to have antifungal activity against various fungi, including Candida albicans. In addition, (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine has been shown to inhibit the aggregation of amyloid beta peptides, which are a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine in lab experiments is its relatively low toxicity compared to other chemical compounds. However, one limitation of using (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for research on (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine. One area of interest is its potential as an antifungal agent, particularly in the treatment of fungal infections that are resistant to current antifungal drugs. Another area of interest is its potential as an inhibitor of protein aggregation, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine could also be studied for its potential as a corrosion inhibitor in other industries, such as the oil and gas industry.

Synthesis Methods

(1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine can be synthesized using a variety of methods, including the reaction of 4-iodo-2-methylphenylamine with 1H-1,2,3-benzotriazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

(1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine has been studied for its potential as a corrosion inhibitor in various industries, including the automotive and aerospace industries. However, (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine has also shown promise as a biological agent with various applications in scientific research. (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine has been shown to have antimicrobial properties, and it has been studied for its potential as an antifungal agent. (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine has also been studied for its potential as an inhibitor of protein aggregation, which is a common feature of many neurodegenerative diseases.

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-iodo-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN4/c1-10-8-11(15)6-7-12(10)16-9-19-14-5-3-2-4-13(14)17-18-19/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSDZBPOKOHDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzotriazol-1-ylmethyl)-4-iodo-2-methylaniline

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